Cas no 40967-03-1 (1,3-Dihydro-7-chloro-3-(2,3-dihydroxypropoxy)-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one)

40967-03-1 structure
Nombre del producto:1,3-Dihydro-7-chloro-3-(2,3-dihydroxypropoxy)-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
Número CAS:40967-03-1
MF:C19H19ClN2O4
Megavatios:374.818164110184
CID:2634244
1,3-Dihydro-7-chloro-3-(2,3-dihydroxypropoxy)-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one Propiedades químicas y físicas
Nombre e identificación
-
- 7-chloro-3-(2,3-dihydroxypropoxy)-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
- 1,3-Dihydro-7-chloro-3-(2,3-dihydroxypropoxy)-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
- 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-(2,3-dihydroxypropoxy)-1-methyl-5-phenyl-
- 7-Chloro-1,3-dihydro-3-(2,3-dihydroxypropoxy)-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
- 7-Chloro-3-(2,3-dihydroxypropoxy)-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
- Renchi: 1S/C19H19ClN2O4/c1-22-16-8-7-13(20)9-15(16)17(12-5-3-2-4-6-12)21-18(19(22)25)26-11-14(24)10-23/h2-9,14,18,23-24H,10-11H2,1H3
- Clave inchi: UINFKULKHSCUPP-UHFFFAOYSA-N
- Sonrisas: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(C(N2C)=O)OCC(CO)O
- Brn: 0766908
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 5
- Complejidad: 524
- Xlogp3: 1.4
- Superficie del Polo topológico: 82.4
1,3-Dihydro-7-chloro-3-(2,3-dihydroxypropoxy)-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one Literatura relevante
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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